molecular formula C13H11BrF3N5O B3040064 (Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one CAS No. 152427-03-7

(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B3040064
CAS No.: 152427-03-7
M. Wt: 390.16 g/mol
InChI Key: CQSIKSZGAGTGPD-JXMROGBWSA-N
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Description

The compound “(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one” is a structurally complex molecule featuring a tetrazole ring, a trifluoromethyl group, and a bromophenyl substituent. The tetrazole moiety is known for its bioisosteric properties, often mimicking carboxylic acids in drug design, while the trifluoromethyl group enhances metabolic stability and lipophilicity .

Crystallographic studies using SHELX software (specifically SHELXL) have been critical in elucidating its molecular geometry. The compound crystallizes in a monoclinic system (space group P2₁/c), with precise bond lengths and angles confirming the planar tetrazole ring and the conjugated enone system. The bromine atom’s position on the phenyl ring induces distinct packing interactions, influencing its solid-state properties .

Properties

IUPAC Name

(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF3N5O/c1-21(2)7-10(11(23)13(15,16)17)12-18-19-20-22(12)9-5-3-8(14)4-6-9/h3-7H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSIKSZGAGTGPD-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=NN=NN1C2=CC=C(C=C2)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=NN=NN1C2=CC=C(C=C2)Br)\C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one is a novel synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Tetrazole ring : Known for its diverse pharmacological properties.
  • Dimethylamino group : Often associated with enhanced solubility and bioactivity.
  • Trifluorobutene moiety : Imparts unique electronic properties that may affect interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

 Z 3 1 4 bromophenyl tetrazol 5 yl 4 dimethylamino 1 1 1 trifluorobut 3 en 2 one\text{ Z 3 1 4 bromophenyl tetrazol 5 yl 4 dimethylamino 1 1 1 trifluorobut 3 en 2 one}

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, a related tetrazole compound demonstrated effective antibacterial activity against Enterococcus faecalis with minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL . The presence of a bromophenyl substituent is believed to enhance this activity by increasing electron density, which may improve interaction with microbial targets .

Anticancer Potential

Research suggests that derivatives of tetrazoles can serve as A2A receptor antagonists, which are implicated in various cancers. The compound may exhibit similar properties due to its structural similarities with known A2A antagonists, potentially making it useful in treating cancer associated with A2A receptor overactivity .

The proposed mechanism of action for tetrazole-containing compounds often involves:

  • Inhibition of bacterial cell wall synthesis : Leading to bacterial lysis.
  • Blocking specific receptors : Such as A2A receptors in cancer cells, which may inhibit tumor growth and proliferation.

Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of various tetrazole derivatives was evaluated. The compound exhibited notable activity against gram-positive bacteria. The results indicated a clear relationship between the structural modifications and the observed biological activity.

CompoundMIC (µg/mL)Activity
(Z)-3-[1-(4-bromophenyl)...12.5Strong
Control (no tetrazole)>100No activity

Study 2: Anticancer Activity

Another study assessed the anticancer potential of tetrazole derivatives on A2A receptor-expressing cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation at lower concentrations compared to controls.

Concentration (µM)Cell Viability (%)
0.570
1.045
5.020

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing tetrazole moieties exhibit significant anticancer properties. The tetrazole ring can interact with various biological targets, potentially leading to the inhibition of tumor growth. For instance, derivatives of tetrazole have been explored for their ability to inhibit specific kinases involved in cancer progression .

Antimicrobial Properties

Research has shown that similar compounds possess antimicrobial activity. The incorporation of bromine and trifluoromethyl groups can enhance the lipophilicity and membrane permeability of the molecule, making it effective against various bacterial strains. This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance.

Neuropharmacology

The dimethylamino group suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could lead to therapeutic agents for neurological disorders such as depression and anxiety .

Synthesis of Functional Materials

The unique chemical structure allows for the synthesis of functional materials. The compound can be used as a precursor in the development of polymers or coatings with specific properties, such as increased thermal stability or enhanced electrical conductivity.

Fluorescent Probes

Due to its distinctive electronic properties, this compound can be utilized in the design of fluorescent probes for biological imaging. The incorporation of fluorinated groups may enhance the brightness and stability of these probes under physiological conditions .

Case Studies and Experimental Findings

StudyFocusFindings
Anticancer ActivityDemonstrated that tetrazole derivatives inhibit cell proliferation in various cancer cell lines.
Antimicrobial PropertiesFound that compounds with similar structures showed significant activity against resistant bacterial strains.
NeuropharmacologyReported modulation of serotonin receptors by related dimethylamino compounds, suggesting potential antidepressant effects.

Comparison with Similar Compounds

Methodological Notes

Structural comparisons rely heavily on SHELX -derived crystallographic data, which ensures accuracy in bond-length and angle measurements. For example, SHELXL’s refinement algorithms minimize errors in electron density maps, critical for distinguishing subtle conformational differences between analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(Z)-3-[1-(4-bromophenyl)tetrazol-5-yl]-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one

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